molecular formula C23H19N3O4 B6009817 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B6009817
M. Wt: 401.4 g/mol
InChI Key: SUGPNVTZYDFRMI-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMNB-amide and is a member of the benzamide family. In

Mechanism of Action

The mechanism of action of DMNB-amide is not fully understood. However, it is believed to act as a competitive antagonist of G protein-coupled receptors. DMNB-amide binds to the receptor and prevents the binding of the natural ligand, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DMNB-amide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMNB-amide can inhibit the activity of G protein-coupled receptors and downstream signaling pathways. In vivo studies have shown that DMNB-amide can modulate various physiological processes, including pain perception and inflammation.

Advantages and Limitations for Lab Experiments

DMNB-amide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified using standard analytical techniques. DMNB-amide is also stable under a wide range of conditions, making it suitable for long-term storage. However, DMNB-amide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. DMNB-amide can also be cytotoxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

DMNB-amide has several potential future directions for research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to gain a better understanding of its effects on G protein-coupled receptors. Additionally, DMNB-amide can be used as a tool to study protein-ligand interactions and receptor signaling pathways. Finally, future research can focus on developing new methods for synthesizing DMNB-amide and improving its solubility in water.

Synthesis Methods

DMNB-amide can be synthesized using various methods, including the Buchwald-Hartwig cross-coupling reaction, Suzuki-Miyaura cross-coupling reaction, and Sonogashira coupling reaction. The most commonly used method for synthesizing DMNB-amide is the Buchwald-Hartwig cross-coupling reaction, which involves the reaction of 5,6-dimethyl-2-aminobenzoxazole with 3-bromo-4-methyl-1-nitrobenzene in the presence of a palladium catalyst.

Scientific Research Applications

DMNB-amide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DMNB-amide has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In biochemistry, DMNB-amide has been used as a probe to study protein-ligand interactions. In pharmacology, DMNB-amide has been studied for its potential as a tool to study G protein-coupled receptor signaling.

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-13-7-8-16(12-20(13)26(28)29)22(27)24-18-6-4-5-17(11-18)23-25-19-9-14(2)15(3)10-21(19)30-23/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGPNVTZYDFRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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